molecular formula C26H40N7O17P3S B1217504 3,4-Pentadienoyl-coenzyme A CAS No. 84061-72-3

3,4-Pentadienoyl-coenzyme A

Cat. No.: B1217504
CAS No.: 84061-72-3
M. Wt: 847.6 g/mol
InChI Key: HIIKPJHXYKDQAS-ZMHDXICWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Pentadienoyl-coenzyme A is a unique compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is a crucial cofactor in numerous enzymatic reactions, particularly those involved in the metabolism of fatty acids and the citric acid cycle. The structure of this compound includes a pentadienoyl group attached to the coenzyme A molecule, making it an important intermediate in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pentadienoyl-coenzyme A typically involves a chemo-enzymatic approach. One common method includes the use of acyl-CoA dehydrogenases to convert acyl-CoA precursors into enoyl-CoA derivatives. This process can be performed in small-scale laboratory settings without requiring specialized chemical equipment .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process includes the fermentation of microorganisms engineered to produce the necessary enzymes for the conversion of precursor molecules into the desired CoA derivatives .

Mechanism of Action

The mechanism of action of 3,4-Pentadienoyl-coenzyme A involves its role as a substrate for various enzymes, particularly acyl-CoA dehydrogenases. These enzymes catalyze the oxidation of the pentadienoyl group, leading to the formation of enoyl-CoA derivatives. The molecular targets include the active sites of these enzymes, where the pentadienoyl group undergoes specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Pentadienoyl-coenzyme A is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its pentadienoyl group provides unique reactivity compared to other acyl-CoA derivatives, making it a valuable compound for studying enzyme mechanisms and metabolic pathways .

Properties

CAS No.

84061-72-3

Molecular Formula

C26H40N7O17P3S

Molecular Weight

847.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate

InChI

InChI=1S/C26H40N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5,13-15,19-21,25,36-37H,1,6-12H2,2-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

HIIKPJHXYKDQAS-ZMHDXICWSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O

Synonyms

3,4-pentadienoyl-CoA
3,4-pentadienoyl-coenzyme A
coenzyme A, 3,4-pentadienoyl-

Origin of Product

United States

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